molecular formula C16H24N4O6S B11516122 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol

2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol

Cat. No.: B11516122
M. Wt: 400.5 g/mol
InChI Key: KRCDJKZQWBGVBO-UHFFFAOYSA-N
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Description

2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a morpholine-4-sulfonyl and a nitrophenyl group

Preparation Methods

The synthesis of 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can act as a ligand for certain enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s overall reactivity . The piperazine ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds to 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C16H24N4O6S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H24N4O6S/c21-10-7-17-3-5-18(6-4-17)15-2-1-14(20(22)23)13-16(15)27(24,25)19-8-11-26-12-9-19/h1-2,13,21H,3-12H2

InChI Key

KRCDJKZQWBGVBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3

Origin of Product

United States

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